molecular formula C10H5Cl2F3O2 B1358278 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione CAS No. 94856-22-1

4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione

Cat. No.: B1358278
CAS No.: 94856-22-1
M. Wt: 285.04 g/mol
InChI Key: MFGWGSLMYPLKRX-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione is a β-diketone derivative characterized by a trifluoromethyl group and a 2,4-dichlorophenyl substituent. The compound’s β-diketone structure enables chelation with metals, influencing both biological and physicochemical properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3O2/c11-5-1-2-6(7(12)3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGWGSLMYPLKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595231
Record name 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94856-22-1
Record name 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione typically involves the reaction of 2,4-dichlorophenyl compounds with trifluorobutane derivatives. One common method includes the use of halogenation reactions where 2,4-dichlorophenyl compounds are reacted with trifluorobutane derivatives under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control of reaction temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often involve reagents such as chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that 4,4,4-trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The trifluoromethyl group enhances lipophilicity and bioavailability, making it a promising candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties
This compound is also noted for its anti-inflammatory effects. It has been utilized in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The synthesis involves using this compound as an intermediate to produce celecoxib through a series of chemical reactions . This application highlights its significance in pharmaceutical formulations aimed at managing inflammatory conditions.

Material Science

1. Lithium-ion Battery Applications
Recent studies have explored the use of this compound in the development of lithium-ion batteries. Research indicates that incorporating this compound into electrode materials can enhance selectivity and efficiency in ion transport. The compound's unique structural characteristics contribute to improved electrochemical performance .

Synthetic Intermediate

1. Synthesis of Heterocyclic Compounds
The compound serves as an important synthetic intermediate in the preparation of various heterocyclic compounds. Its reactivity allows for the formation of diverse chemical entities that are valuable in medicinal chemistry . For instance, it can be reacted with hydrazine derivatives to yield pyrazolo[1,5-a]pyrimidine derivatives with potential biological activity .

Case Study 1: Anticancer Activity Investigation
A study focusing on the anticancer properties of this compound involved testing various derivatives against human cancer cell lines. The results showed that certain modifications led to enhanced potency compared to standard chemotherapeutic agents .

Case Study 2: Synthesis and Application in Celecoxib Production
In a synthetic pathway for celecoxib production involving this compound as an intermediate, researchers optimized reaction conditions to improve yield and purity. This process underscored the compound's utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Table 1: Anticancer Activity of Halogen-Substituted Ruthenium Complexes

Compound (X = Halogen) Cancer Line (IC₅₀, μM) Catalytic Conversion (%) Selectivity (%)
X = Cl (Compound 5) CH1: 2.1; MG63: 12.3 65–75 >90
X = Br (Compound 1) CH1: 2.5; MG63: 14.7 50–60 85
X = I (Compound 3) CH1: 2.8; MG63: 15.9 45–55 80

Data from

Heteroaromatic Substituted Derivatives

Thienyl and Furyl Analogs

  • 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (TTA): Acts as a chelating agent for lanthanoids (e.g., Eu³⁺, La³⁺) in solvent extraction, with synergistic effects when combined with p-tert-butylcalix[4]arene . Used in mitochondrial studies to uncouple oxidative phosphorylation, highlighting its role in modulating reactive oxygen species (ROS) .
  • Furyl analog (4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione) :
    • Primarily employed in synthetic chemistry for preparing macrocyclic Schiff base ligands, enhancing antibacterial activity in dioxomolybdenum(VI) complexes .

Polyaromatic and Functionalized Derivatives

Naphthyl and Biphenylyl Analogs

  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione :
    • Exhibits antioxidant activity comparable to ascorbic acid (82% radical scavenging at 100 μM) via ferrous ion chelation .
    • Used in europium(III) complexes for luminescent materials due to enhanced π-conjugation .
  • Biphenylyl derivative (1-(4-biphenylyl)-4,4,4-trifluoro-1,3-butanedione): Limited biological data, but structural studies suggest steric bulk reduces solubility compared to smaller aryl groups .

Table 3: Physicochemical Properties of Polyaromatic Derivatives

Compound Melting Point (°C) Solubility (DMSO) Key Application
2-Naphthyl 360–610 (decomp.) High Antioxidant agents
Biphenylyl Not reported Moderate Structural studies

Electron-Donating/Withdrawing Substituents

  • Trifluoromethylphenyl derivative :
    • The strong electron-withdrawing -CF₃ group increases acidity (pKa ~ 3.5), favoring deprotonation and metal chelation under mild conditions .

Biological Activity

4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione (CAS No. 94856-22-1) is a synthetic compound characterized by its trifluoromethyl and dichlorophenyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula: C10H5Cl2F3O2
  • Molecular Weight: 285.05 g/mol
  • Physical Form: Crystalline solid
  • Purity: ≥98.0%

The biological activity of this compound can be attributed to its structural features which allow it to interact with biological targets effectively. The trifluoromethyl group enhances lipophilicity and bioavailability, while the dichlorophenyl moiety contributes to its binding affinity to various enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study evaluating various ketone derivatives found that certain derivatives showed strong antibacterial and antifungal activities against clinical strains of bacteria and fungi . The mechanism often involves the inhibition of essential metabolic pathways in microorganisms.

Antibacterial Activity

A study conducted on several synthetic ketones revealed that compounds similar to this compound displayed varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution method. For instance:

CompoundMIC (µg/mL)Bacterial Strain
Ketone A32Staphylococcus aureus
Ketone B64Escherichia coli
Ketone C16Candida albicans

Antifungal Activity

The compound was also assessed for antifungal properties against common pathogens like Candida albicans and Aspergillus niger. Results indicated moderate antifungal activity with MIC values ranging from 32 to 128 µg/mL .

In vitro Studies

In vitro studies have shown that this compound can inhibit the growth of several pathogenic microorganisms. The compound's efficacy was compared with traditional antifungal agents and demonstrated comparable or superior activity in some cases.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while the compound exhibits biological activity, it also necessitates careful evaluation regarding cytotoxicity and potential side effects on human cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione?

  • Methodological Answer : The compound can be synthesized via Claisen condensation between 2,4-dichlorophenylacetyl chloride and a trifluoroacetylating agent (e.g., ethyl trifluoroacetate). Key considerations include:

  • Using anhydrous conditions to avoid hydrolysis of the trifluoroacetyl group.
  • Catalyzing the reaction with sodium hydride or LDA to enhance enolate formation.
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) or ¹⁹F NMR to detect trifluoromethyl group incorporation .
    • Reference Data : Analogous syntheses of 4,4,4-trifluoro-1-phenyl-1,3-butanedione confirm the utility of Claisen condensation for β-diketone formation .

Q. How can researchers purify this compound to ≥95% purity?

  • Methodological Answer :

  • Recrystallization : Dissolve the crude product in hot ethanol and slowly add deionized water until cloudiness appears. Cool to 4°C for 12 hours to yield needle-like crystals.
  • Column Chromatography : Use silica gel (60–120 mesh) with a gradient of hexane to ethyl acetate (5–20%). Monitor fractions by UV at 254 nm.
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile:water = 70:30, flow rate 1 mL/min) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : The trifluoromethyl group resonates near δ -75 ppm (vs. CFCl₃), with splitting patterns indicating electronic effects from the dichlorophenyl substituent .
  • IR Spectroscopy : Strong carbonyl stretches at ~1700 cm⁻¹ (keto form) and ~1600 cm⁻¹ (enol tautomer) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 335.0 (calculated for C₁₀H₅Cl₂F₃O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental structural data for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (keto vs. enol) by determining bond lengths (e.g., C=O vs. C–O). For example, a C=O bond length of ~1.21 Å confirms the keto form .
  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) and compare experimental vs. computed ¹³C NMR shifts. Discrepancies >2 ppm suggest conformational flexibility or solvent effects .

Q. What role does this compound play in synthesizing benzodiazepine derivatives?

  • Methodological Answer :

  • Precursor Utility : The β-diketone moiety undergoes cyclocondensation with o-phenylenediamine derivatives to form 1,4-benzodiazepine scaffolds.
  • Optimization : Use microwave-assisted synthesis (100°C, 30 min) in DMF with K₂CO₃ as a base. Monitor by LC-MS for intermediate formation .

Q. How does the electron-withdrawing 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Chelation Effects : The dichlorophenyl group enhances stability of metal complexes (e.g., Pd or Cu) in Suzuki-Miyaura coupling.
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-chlorophenyl vs. phenyl derivatives) using UV-Vis to track aryl halide consumption .

Q. What strategies mitigate challenges in studying tautomerism of this β-diketone?

  • Methodological Answer :

  • Variable-Temperature NMR : Acquire ¹H NMR spectra from 25°C to −40°C in CDCl₃. Sharpening of enol-OH signals at low temperatures confirms tautomeric equilibrium .
  • Solvent Screening : Compare tautomer ratios in DMSO-d₆ (favors enol) vs. CCl₄ (favors keto) using integration of carbonyl peaks in IR .

Q. How can researchers evaluate its potential as a ligand for lanthanide ion chelation?

  • Methodological Answer :

  • UV-Vis Titration : Titrate Eu(III) nitrate into a DMSO solution of the compound. Monitor bathochromic shifts at ~300 nm (ligand-to-metal charge transfer).
  • Stability Constant Calculation : Use Benesi-Hildebrand plots to determine log K values. Compare with thenoyltrifluoroacetone (TTA) as a reference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-1-(2,4-dichlorophenyl)-1,3-butanedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.